molecular formula C8H4Cl2O2 B3423606 Benzene-1,3-(~13~C_2_)dicarbonyl dichloride CAS No. 286425-30-7

Benzene-1,3-(~13~C_2_)dicarbonyl dichloride

Cat. No.: B3423606
CAS No.: 286425-30-7
M. Wt: 203.02 g/mol
InChI Key: FDQSRULYDNDXQB-UHFFFAOYSA-N
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Description

Benzene-1,3-(~13~C_2_)dicarbonyl dichloride is a specialized chemical compound with the molecular formula C_8H_4Cl_2O_2. It is a derivative of benzene, where two carbonyl chloride groups are attached to the 1 and 3 positions of the benzene ring. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,3-(~13~C_2_)dicarbonyl dichloride can be synthesized through the chlorination of isophthalic acid. The reaction typically involves the use of thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5) as chlorinating agents. The reaction is carried out under reflux conditions, where isophthalic acid is treated with the chlorinating agent to yield the desired dichloride compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors designed to handle corrosive chemicals and high temperatures. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form isophthalic acid and hydrochloric acid in the presence of water.

Common Reagents and Conditions:

    Amines: React with this compound to form amides.

    Alcohols: React to form esters.

    Water: Hydrolyzes the compound to form isophthalic acid.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Isophthalic Acid: Formed from hydrolysis.

Scientific Research Applications

Benzene-1,3-(~13~C_2_)dicarbonyl dichloride is utilized in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.

    Material Science: Employed in the production of high-performance polymers and resins.

    Biological Research: Utilized in the study of enzyme mechanisms and protein modifications.

    Industrial Applications: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene-1,3-(~13~C_2_)dicarbonyl dichloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Isophthalic Acid Dichloride: Similar in structure but lacks the isotopic labeling.

    Terephthaloyl Chloride: Another benzene dicarbonyl dichloride with the carbonyl groups at the 1 and 4 positions.

    Phthaloyl Chloride: Benzene dicarbonyl dichloride with the carbonyl groups at the 1 and 2 positions.

Uniqueness: Benzene-1,3-(~13~C_2_)dicarbonyl dichloride is unique due to its isotopic labeling, which makes it valuable in tracer studies and mechanistic investigations. The position of the carbonyl chloride groups also influences its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

benzene-1,3-dicarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H/i7+1,8+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQSRULYDNDXQB-BFGUONQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[13C](=O)Cl)[13C](=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745711
Record name Benzene-1,3-(~13~C_2_)dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286425-30-7
Record name Benzene-1,3-(~13~C_2_)dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286425-30-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene-1,3-(~13~C_2_)dicarbonyl dichloride
Reactant of Route 2
Benzene-1,3-(~13~C_2_)dicarbonyl dichloride
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Benzene-1,3-(~13~C_2_)dicarbonyl dichloride
Reactant of Route 4
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Benzene-1,3-(~13~C_2_)dicarbonyl dichloride
Reactant of Route 5
Benzene-1,3-(~13~C_2_)dicarbonyl dichloride
Reactant of Route 6
Benzene-1,3-(~13~C_2_)dicarbonyl dichloride

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